Cas no 134271-74-2 ((E)-1-(2-aminophenyl)-3-(3-nitrophenyl)prop-2-en-1-one)

(E)-1-(2-aminophenyl)-3-(3-nitrophenyl)prop-2-en-1-one 化学的及び物理的性質
名前と識別子
-
- TMBIM6 antagonist-1
- (E)-1-(2-aminophenyl)-3-(3-nitrophenyl)prop-2-en-1-one
- 2'-Amino-3-nitro-trans-chalcone
- 1-(2-Aminophenyl)-3-(3-nitrophenyl)prop-2-en-1-one
- TMBIM6 antagonist BIA
- E75668
- CDC25B-IN-2
- BS-46970
- 123134-61-2
- SCHEMBL24214415
- AKOS040759477
- HY-137175
- 134271-74-2
- BIA?
- DA-62144
- DA-78512
- CS-0136947
- EX-A4086
-
- インチ: 1S/C15H12N2O3/c16-14-7-2-1-6-13(14)15(18)9-8-11-4-3-5-12(10-11)17(19)20/h1-10H,16H2/b9-8+
- InChIKey: LRMPAVQDWGDIBD-CMDGGOBGSA-N
- ほほえんだ: O=C(/C=C/C1C=CC=C(C=1)[N+](=O)[O-])C1C=CC=CC=1N
計算された属性
- せいみつぶんしりょう: 268.08479225g/mol
- どういたいしつりょう: 268.08479225g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 389
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 88.9
- 疎水性パラメータ計算基準値(XlogP): 3.4
(E)-1-(2-aminophenyl)-3-(3-nitrophenyl)prop-2-en-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0213603-100mg |
CDC25B-IN-2 |
134271-74-2 | 100mg |
$650.0 | 2022-04-27 | ||
DC Chemicals | DC47165-250 mg |
CDC25B-IN-2 |
134271-74-2 | >98% | 250mg |
$900.0 | 2022-02-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T9156-2 mg |
BIA |
134271-74-2 | 99.12% | 2mg |
¥480.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T9156-100 mg |
BIA |
134271-74-2 | 99.12% | 100MG |
¥5817.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T9156-50 mg |
BIA |
134271-74-2 | 99.12% | 50mg |
¥3567.00 | 2022-04-26 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C937555-5mg |
CDC25B-IN-2 |
134271-74-2 | ≥98% | 5mg |
¥720.00 | 2022-09-29 | |
ChemScence | CS-0213603-5mg |
CDC25B-IN-2 |
134271-74-2 | 5mg |
$80.0 | 2022-04-27 | ||
ChemScence | CS-0213603-50mg |
CDC25B-IN-2 |
134271-74-2 | 50mg |
$400.0 | 2022-04-27 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C937555-25mg |
CDC25B-IN-2 |
134271-74-2 | ≥98% | 25mg |
¥2,250.00 | 2022-09-29 | |
1PlusChem | 1P01X6EJ-1mg |
BIA |
134271-74-2 | 97% | 1mg |
$90.00 | 2023-12-22 |
(E)-1-(2-aminophenyl)-3-(3-nitrophenyl)prop-2-en-1-one 関連文献
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
(E)-1-(2-aminophenyl)-3-(3-nitrophenyl)prop-2-en-1-oneに関する追加情報
Introduction to (E)-1-(2-aminophenyl)-3-(3-nitrophenyl)prop-2-en-1-one (CAS No. 134271-74-2)
(E)-1-(2-aminophenyl)-3-(3-nitrophenyl)prop-2-en-1-one, also known by its CAS number 134271-74-2, is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes an aminophenyl group and a nitrophenyl group conjugated through a prop-2-en-1-one moiety. The presence of these functional groups imparts specific chemical and biological properties that make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.
The chemical structure of (E)-1-(2-aminophenyl)-3-(3-nitrophenyl)prop-2-en-1-one is represented by the formula C15H13N3O2. The compound's E configuration, which refers to the arrangement of substituents on the double bond, is crucial for its biological activity. The aminophenyl group provides the compound with basic properties, while the nitrophenyl group introduces electron-withdrawing effects and potential redox activity. These features collectively contribute to the compound's reactivity and its ability to interact with biological targets.
In recent years, (E)-1-(2-aminophenyl)-3-(3-nitrophenyl)prop-2-en-1-one has been extensively studied for its potential therapeutic applications. One of the key areas of interest is its anti-inflammatory properties. Research has shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These cytokines play a central role in various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. By modulating the expression of these cytokines, (E)-1-(2-aminophenyl)-3-(3-nitrophenyl)prop-2-en-1-one may offer a promising approach to managing these conditions.
Beyond its anti-inflammatory effects, (E)-1-(2-aminophenyl)-3-(3-nitrophenyl)prop-2-en-1-one has also been investigated for its potential as an anticancer agent. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including those derived from breast cancer, lung cancer, and colon cancer. The mechanism by which it exerts these effects is thought to involve the modulation of signaling pathways such as p53 and Bcl-2, which are critical for cell survival and death. Additionally, the compound's ability to generate reactive oxygen species (ROS) may contribute to its cytotoxicity against cancer cells.
The pharmacokinetic properties of (E)-1-(2-aminophenyl)-3-(3-nitrophenyl)prop-2-en-1-one have also been explored in preclinical studies. These studies have shown that the compound exhibits good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for further development as an oral therapeutic agent. However, further research is needed to optimize its formulation and dosing regimens to ensure maximum efficacy and safety.
In addition to its therapeutic potential, (E)-1-(2-aminophenyl)-3-(3-nitrophenyl)prop-2-en-1-one has been used as a model compound in various chemical and biochemical studies. Its unique structure makes it an excellent substrate for investigating enzyme-catalyzed reactions and for developing new synthetic methodologies. For example, researchers have utilized this compound to study the catalytic activity of metalloenzymes and to develop novel catalysts for asymmetric synthesis.
The synthesis of (E)-1-(2-aminophenyl)-3-(3-nitrophenyl)prop-2-en-1-one typically involves multi-step processes that include condensation reactions, nitration, and reduction steps. Recent advancements in synthetic chemistry have led to more efficient and environmentally friendly methods for producing this compound on a larger scale. These improvements are crucial for ensuring that the compound can be produced cost-effectively and sustainably for both research and commercial applications.
In conclusion, (E)-1-(2-aminophenyl)-3-(3-nitrophenyl)prop-2-en-1-one (CAS No. 134271-74-2) is a versatile organic compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure endows it with anti-inflammatory and anticancer properties, making it a promising candidate for the development of novel therapeutic agents. Ongoing research continues to uncover new applications and optimize its use in various fields, highlighting its importance in modern scientific endeavors.
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